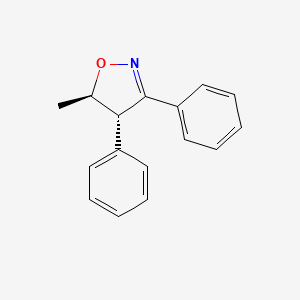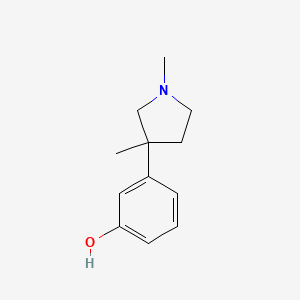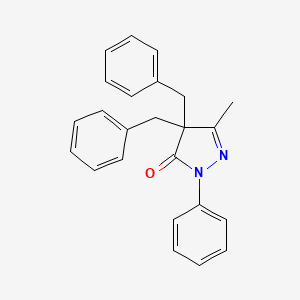
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, an oxazolidinone ring, and a carbamate group, making it a versatile molecule in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating recycling of solvents and minimizing waste.
化学反応の分析
Types of Reactions
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidinone ring or the carbamate group.
Substitution: This reaction can replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinone carbamates.
科学的研究の応用
Chemistry
In chemistry, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
Industrially, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can be used in the production of polymers, coatings, and other materials that require specific chemical properties.
作用機序
The mechanism of action of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity, while the oxazolidinone ring can provide stability to the complex. The carbamate group may participate in hydrogen bonding, further stabilizing the interaction .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: This compound shares a chlorophenyl group but differs in its quinoline structure.
Thiophene Derivatives: These compounds have a sulfur-containing ring and exhibit different chemical properties and applications.
Uniqueness
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is unique due to its combination of a dichlorophenyl group, an oxazolidinone ring, and a carbamate group. This combination provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.
特性
CAS番号 |
42902-48-7 |
|---|---|
分子式 |
C11H10Cl2N2O4 |
分子量 |
305.11 g/mol |
IUPAC名 |
[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-8-2-1-6(3-9(8)13)15-4-7(19-11(15)17)5-18-10(14)16/h1-3,7H,4-5H2,(H2,14,16) |
InChIキー |
FDTGNZVZIJAEOV-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


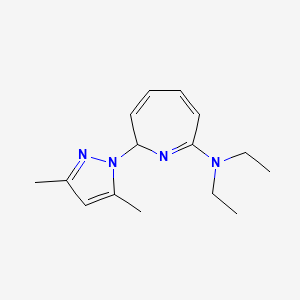
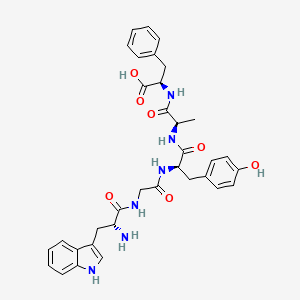

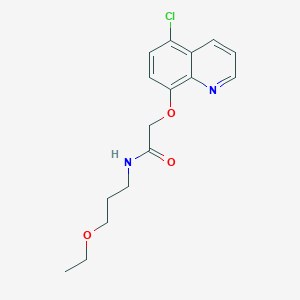
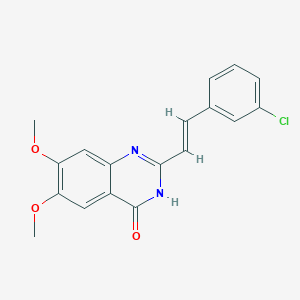
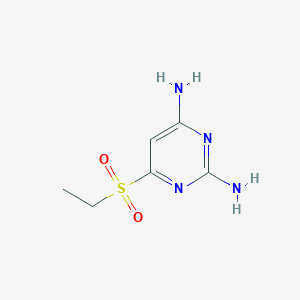
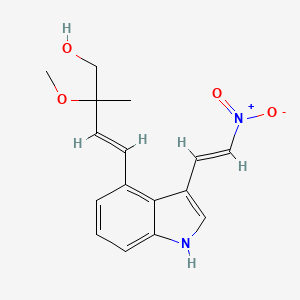

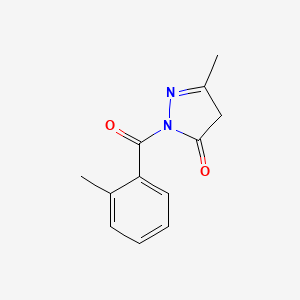
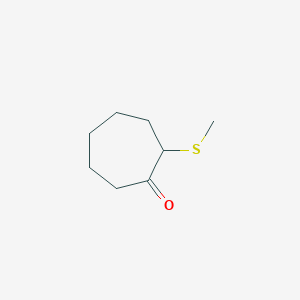
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
